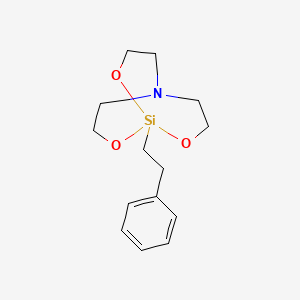
1-(Phenylethyl)-silatrane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylethyl)-silatrane is a unique organosilicon compound that has garnered interest due to its distinctive chemical structure and potential applications in various fields. This compound features a silatrane core, which is a tricyclic structure containing silicon, and a phenylethyl group attached to the silicon atom. The presence of the silatrane moiety imparts unique properties to the compound, making it a subject of scientific research and industrial interest.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylethyl)-silatrane typically involves the reaction of phenylethylsilane with triethanolamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silatrane structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1-(Phenylethyl)-silatrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silatrane moiety to simpler silicon-containing compounds.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes.
科学的研究の応用
1-(Phenylethyl)-silatrane has found applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 1-(Phenylethyl)-silatrane involves its interaction with molecular targets through its silatrane core and phenylethyl group. The silatrane moiety can interact with various biomolecules, potentially affecting their function. The phenylethyl group can also participate in interactions with other molecules, contributing to the compound’s overall activity. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
1-(Phenylethyl)-silatrane can be compared with other silatrane derivatives and phenylethyl-containing compounds. Similar compounds include:
Phenylethylsilane: Lacks the tricyclic silatrane structure but contains the phenylethyl group.
Silatrane: Contains the tricyclic silatrane core but lacks the phenylethyl group.
Phenylethylamine: Contains the phenylethyl group but lacks the silicon atom.
The uniqueness of this compound lies in the combination of the silatrane core and the phenylethyl group, which imparts distinct chemical and physical properties to the compound.
特性
CAS番号 |
63330-92-7 |
|---|---|
分子式 |
C14H21NO3Si |
分子量 |
279.41 g/mol |
IUPAC名 |
1-(2-phenylethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H21NO3Si/c1-2-4-14(5-3-1)6-13-19-16-10-7-15(8-11-17-19)9-12-18-19/h1-5H,6-13H2 |
InChIキー |
BDTNXGFFEHWUHY-UHFFFAOYSA-N |
正規SMILES |
C1CO[Si]2(OCCN1CCO2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)

![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)



![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
